![molecular formula C7H6BrN3 B3032145 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1159812-31-3](/img/structure/B3032145.png)
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
描述
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the triazolo[1,5-a]pyridine ring system. It has a molecular weight of 212.05 g/mol and is typically found as a white to yellow solid .
作用机制
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives, to which this compound belongs, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound .
Biochemical Pathways
Given that 1,2,4-triazolo[1,5-a]pyridine derivatives can act as inhibitors for rorγt, phd-1, jak1, and jak2 , it can be inferred that this compound may influence the pathways associated with these targets, leading to downstream effects.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties suggest that the compound may have good bioavailability.
Result of Action
Given its potential role as an inhibitor for rorγt, phd-1, jak1, and jak2 , it can be inferred that the compound may have significant effects on cellular signaling and function.
Action Environment
It is worth noting that the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of the compound .
生化分析
Biochemical Properties
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), inhibiting their activity . These interactions are essential for its potential therapeutic applications, including the treatment of hyperproliferative disorders and cardiovascular diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to act as an inverse agonist of the retinoic acid-related orphan receptor gamma t (RORγt), impacting gene expression related to immune responses . Additionally, its inhibitory effects on JAK1 and JAK2 further influence cellular signaling pathways involved in inflammation and cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently altering downstream signaling pathways . This inhibition leads to changes in gene expression and cellular responses, making it a potential candidate for therapeutic interventions in diseases characterized by excessive cell proliferation and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on target enzymes over extended periods . Long-term studies have shown that it can sustainably modulate cellular functions without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and overall metabolism . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes various biotransformation processes . These metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution patterns are essential for determining its bioavailability and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in its precise localization, ensuring its optimal function within cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yield and purity, often involving dry toluene as a solvent and temperatures around 140°C .
化学反应分析
Types of Reactions: 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl or MnO₂.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH₄.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: NaOCl, MnO₂
Reduction: NaBH₄
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of corresponding oxides
Reduction: Formation of reduced triazolopyridine derivatives
Substitution: Formation of substituted triazolopyridine derivatives
科学研究应用
7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including acting as inhibitors for various enzymes.
Industry: Utilized in the design of efficient light-emitting materials for phosphorescent OLED devices.
相似化合物的比较
1,2,4-Triazolo[1,5-a]pyridine: A parent compound with similar structural features but lacking the bromine and methyl substitutions.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused pyridine ring, used in medicinal chemistry for its wide range of applications.
Uniqueness: 7-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .
属性
IUPAC Name |
7-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVKJEPMBOPRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728991 | |
| Record name | 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159812-31-3 | |
| Record name | 7-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


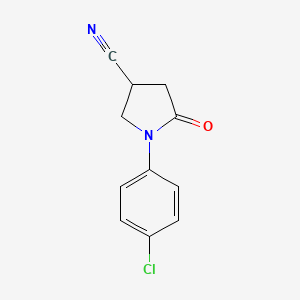
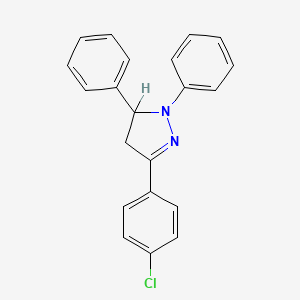

![2-[5-(3-amino-4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)
![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)
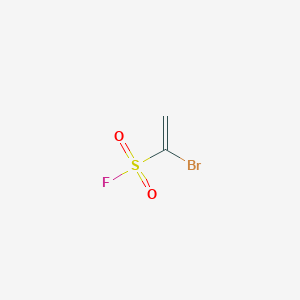
![6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3032076.png)
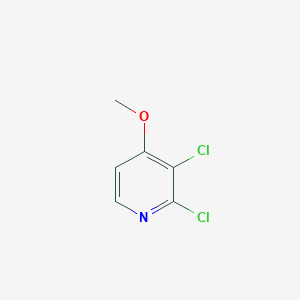
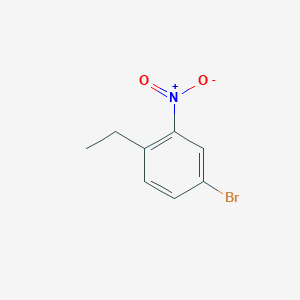
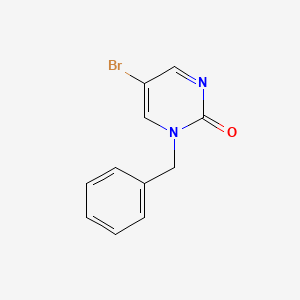
![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol](/img/structure/B3032081.png)
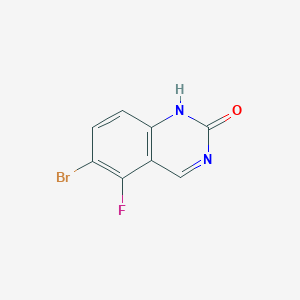
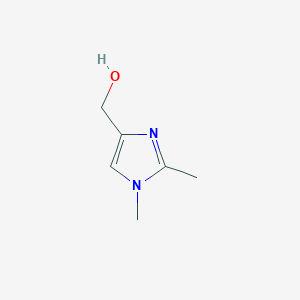
![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)
